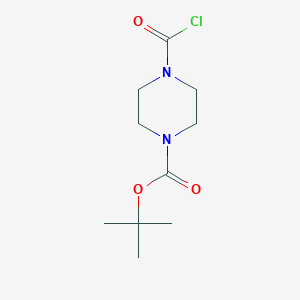











|
REACTION_CXSMILES
|
C([O:5][C:6]([NH:8]N1CCNCC1)=O)(C)(C)C.[N:15]1[CH:20]=[CH:19]C=[CH:17][CH:16]=1.[C:21](=[O:24])(O)[OH:22].S(Cl)(Cl)=O.[ClH:29].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[CH3:31][C:30]([O:22][C:21]([N:15]1[CH2:16][CH2:17][N:8]([C:6]([Cl:29])=[O:5])[CH2:19][CH2:20]1)=[O:24])([CH3:36])[CH3:35]
|


|
Name
|
|
|
Quantity
|
15.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NN1CCNCC1
|
|
Name
|
|
|
Quantity
|
6.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The same reaction procedure
|
|
Type
|
CUSTOM
|
|
Details
|
the toluene layer was separated out
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The reaction mixture was dried over anhydride sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
These crystals thus obtained
|
|
Type
|
WASH
|
|
Details
|
were washed with hexane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |